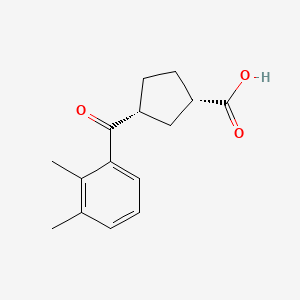

cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

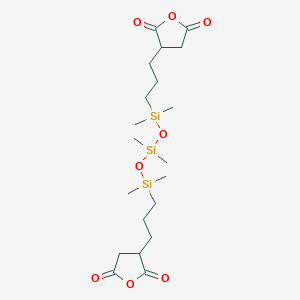

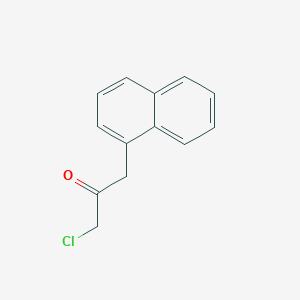

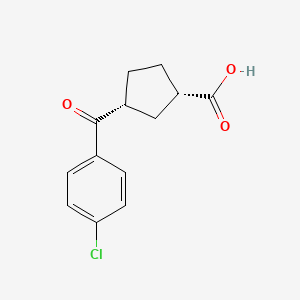

“Cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-91-4 . It has a molecular weight of 246.31 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .

Molecular Structure Analysis

The IUPAC name for this compound is (1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid . The InChI code is 1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.31 . It’s recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Analytical Method Development

Research on related cyclopentane carboxylic acids often focuses on developing analytical methods for detecting these compounds or their metabolites in biological samples. For example, Baker et al. (2004) described a method for measuring metabolites of synthetic pyrethroid insecticides in human urine, showcasing the importance of these compounds as biomarkers of exposure to environmental chemicals (Baker, Olsson, & Barr, 2004). This kind of research is critical for environmental health studies and underscores the relevance of cyclopentane derivatives in toxicological assessments.

Drug Design and Isosteres

Cyclopentane-1,3-diones, bearing structural resemblance to carboxylic acids, have been explored for their potential as isosteres in drug design. Ballatore et al. (2011) investigated cyclopentane-1,3-diones as novel isosteres for the carboxylic acid functional group, demonstrating their application in the design of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011). This research highlights the versatility of cyclopentane derivatives in medicinal chemistry, potentially offering new pathways for therapeutic development.

Catalysis and Chemical Synthesis

Feuerstein et al. (2001) demonstrated the use of a palladium-tetraphosphine catalyst system for the cross-coupling of aryl bromides with arylboronic acids, noting the significant influence of ligands on the reaction outcome (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001). Such studies underscore the importance of cyclopentane derivatives in facilitating complex chemical syntheses, contributing to the development of more efficient and selective catalytic processes.

Environmental Monitoring

The development of analytical methods for detecting metabolites of cyclopentane derivatives in biological samples, as discussed by Klimowska and Wielgomas (2018), is crucial for environmental monitoring and assessing human exposure to chemical agents (Klimowska & Wielgomas, 2018). This research area highlights the environmental relevance of cyclopentane carboxylic acids and their derivatives, contributing to a better understanding of the impact of synthetic chemicals on human health and the environment.

Safety and Hazards

Propiedades

IUPAC Name |

(1S,3R)-3-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-4-3-5-13(10(9)2)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGCSSDHDHTWDY-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCC(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)